Tert-butyl 2-(pyridin-2-yl)propanoate
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Overview
Description
Tert-butyl 2-(pyridin-2-yl)propanoate is an organic compound that features a tert-butyl ester group attached to a propanoate backbone, which is further substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(pyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the esterification of 2-(pyridin-2-yl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-(pyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyridin-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-yl group can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(pyridin-4-yl)propanoate
- Tert-butyl 2-(pyridin-3-yl)propanoate
- Ethyl 2-(pyridin-2-yl)propanoate
Uniqueness
Tert-butyl 2-(pyridin-2-yl)propanoate is unique due to the specific positioning of the pyridin-2-yl group, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
tert-butyl 2-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(10-7-5-6-8-13-10)11(14)15-12(2,3)4/h5-9H,1-4H3 |
InChI Key |
JGSZFJGXRDDKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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